5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde 5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde
Brand Name: Vulcanchem
CAS No.: 124863-83-8
VCID: VC20761818
InChI: InChI=1S/C25H36FNO2Si/c1-16(2)23-20(14-28)22(18-10-12-19(26)13-11-18)21(24(27-23)17(3)4)15-29-30(8,9)25(5,6)7/h10-14,16-17H,15H2,1-9H3
SMILES: CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=O
Molecular Formula: C25H36FNO2Si
Molecular Weight: 429.6 g/mol

5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde

CAS No.: 124863-83-8

Cat. No.: VC20761818

Molecular Formula: C25H36FNO2Si

Molecular Weight: 429.6 g/mol

* For research use only. Not for human or veterinary use.

5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde - 124863-83-8

Specification

CAS No. 124863-83-8
Molecular Formula C25H36FNO2Si
Molecular Weight 429.6 g/mol
IUPAC Name 5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C25H36FNO2Si/c1-16(2)23-20(14-28)22(18-10-12-19(26)13-11-18)21(24(27-23)17(3)4)15-29-30(8,9)25(5,6)7/h10-14,16-17H,15H2,1-9H3
Standard InChI Key RZMBYBAVJWUVIX-UHFFFAOYSA-N
SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=O
Canonical SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=O

Introduction

5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde (CAS 124863-83-8) is a synthetically derived pyridine derivative with applications in organic chemistry and pharmaceutical research. Below is a structured analysis of its properties, synthesis, availability, and potential uses.

StepReagents/ConditionsPurpose
Pyridine ring formationCondensation of precursorsCore structure assembly
Substitution reactionsGrignard/Wittig reagents, catalystsIntroduction of substituents
Aldehyde functionalizationPCC, DMP, or other oxidantsOxidation to carboxaldehyde group

Industrial-scale production would likely optimize these steps for yield and purity using flow reactors and advanced purification techniques.

Availability and Regulatory Status

Commercial Status: Discontinued across multiple suppliers (e.g., CymitQuimica, Toronto Research Chemicals) .
Pricing: Historical data indicates bulk pricing was inquiry-based, with standard packaging units (1g, 5g) listed as "N/A" .

Regulatory Restrictions:

  • Prohibited for sale under patent laws in certain jurisdictions .

  • No explicit hazard data available, but safety protocols for handling silyl ethers and fluorinated compounds should be followed.

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehydeMethoxymethyl vs. silyloxymethyl groupEnzyme inhibition studies
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylateEster groups instead of aldehydeMaterial science intermediates

Research Gaps and Future Directions

  • Mechanistic Studies: Detailed investigations into its biological targets (e.g., enzyme inhibition pathways) are lacking.

  • Synthetic Optimization: Improved routes for scalability and cost-efficiency could revive commercial interest.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator